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Compound of Interest

Compound Name: GSK5750

Cat. No.: B13438811 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of GSK5750, a novel and specific

inhibitor of the ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase (RT). This

guide details its chemical properties, mechanism of action, quantitative biochemical data, and

the experimental protocols used for its characterization.

Chemical Structure and Properties
GSK5750 is a 1-hydroxy-pyridopyrimidinone analog.[1] Its chemical identity and fundamental

properties are summarized below.

Table 1: Chemical and Physical Properties of GSK5750
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Property Value Reference

IUPAC Name

4-[(Benzo[b]thien-2-

ylmethyl)amino]-1-hydroxy-

pyrido[2,3-d]pyrimidin-2(1H)-

one

[1]

Chemical Formula C₁₆H₁₂N₄O₂S [1]

Molecular Weight 324.35 g/mol [1]

CAS Number 1312345-89-3 [1]

SMILES Code

O=C1N(O)C2=NC=CC=C2C(N

CC3=CC4=CC=CC=C4S3)=N

1

Appearance Solid powder

Solubility Soluble in DMSO

Mechanism of Action and Biological Activity
GSK5750 is a potent and specific inhibitor of the ribonuclease H activity of HIV-1 reverse

transcriptase. RNase H is a critical enzymatic function of HIV-1 RT, responsible for degrading

the viral RNA template within the RNA:DNA hybrid during reverse transcription. Inhibition of

RNase H activity is a promising therapeutic strategy against HIV that is distinct from the

polymerase inhibition targeted by most current antiretroviral drugs.

The inhibitory action of GSK5750 is mediated through a metal chelation mechanism at the

RNase H active site. This active site contains two essential magnesium ions, and GSK5750 is

believed to chelate these ions, thereby preventing the catalytic activity of the enzyme. An

important characteristic of GSK5750 is its specificity; it does not inhibit the DNA polymerase

activity of HIV-1 RT, nor does it affect the activity of E. coli RNase H.

A key finding is that GSK5750 exhibits slow dissociation kinetics from the HIV-1 RT enzyme,

forming a long-lasting complex. This property is thought to enhance its inhibitory potency by

compensating for the inability of the inhibitor to bind to a pre-formed enzyme-substrate

complex.
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Signaling Pathway and Inhibition
The following diagram illustrates the process of HIV-1 reverse transcription, highlighting the role

of RNase H and the point of inhibition by GSK5750.
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HIV-1 Reverse Transcription and GSK5750 Inhibition.

Quantitative Data
The inhibitory potency and binding characteristics of GSK5750 have been quantified through

various biochemical assays.

Table 2: In Vitro Activity of GSK5750
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Parameter Value Description Reference

IC₅₀ 0.33 ± 0.11 µM

Half-maximal

inhibitory

concentration against

HIV-1 RT RNase H

activity (secondary

cleavages).

K_d ~400 nM

Equilibrium

dissociation constant

for binding to HIV-1

RT.

Experimental Protocols
The following are detailed methodologies for key experiments used to characterize GSK5750,

primarily based on the work by Beilhartz et al. (2014).

HIV-1 Ribonuclease H (RNase H) Inhibition Assay
This assay is designed to measure the inhibition of the RNase H activity of HIV-1 reverse

transcriptase.

Experimental Workflow Diagram:
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Workflow for the HIV-1 RNase H Inhibition Assay.
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Detailed Methodology:

Substrate Preparation: A chimeric DNA-RNA/DNA substrate is used to mimic the natural

substrate for RNase H during reverse transcription. The RNA portion is typically 5'-end

labeled with ³²P for visualization.

Enzyme and Inhibitor Preparation: Recombinant HIV-1 reverse transcriptase is purified.

GSK5750 is dissolved in DMSO and serially diluted to the desired concentrations.

Reaction Mixture: The reaction is typically carried out in a buffer containing Tris-HCl, KCl,

DTT, and MgCl₂.

Order-of-Addition: Order-of-addition experiments are crucial. To determine the effect on the

free enzyme, HIV-1 RT is pre-incubated with GSK5750 (or DMSO as a control) before the

addition of the nucleic acid substrate.

Reaction Initiation and Termination: The reaction is initiated by the addition of the substrate

and MgCl₂. Aliquots are removed at various time points and the reaction is quenched by

adding a stop solution containing EDTA and formamide.

Product Analysis: The reaction products are resolved by denaturing polyacrylamide gel

electrophoresis (PAGE). The radiolabeled RNA fragments are visualized and quantified using

a phosphorimager.

Data Analysis: The extent of RNase H cleavage is quantified, and the percentage of

inhibition at each GSK5750 concentration is calculated relative to the DMSO control. The

IC₅₀ value is determined by fitting the dose-response data to a sigmoidal curve.

Determination of Equilibrium Dissociation Constant
(K_d)
The binding affinity of GSK5750 to HIV-1 RT can be determined using methods such as

enzyme kinetics or biophysical techniques like surface plasmon resonance (SPR). The

reported K_d of ~400 nM was determined through kinetic analysis.

General Kinetic Approach:
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Enzyme-Inhibitor Binding: The association (k_on) and dissociation (k_off) rate constants for

the binding of GSK5750 to HIV-1 RT are measured.

Experimental Setup:

Association (k_on): The enzyme is mixed with varying concentrations of the inhibitor, and

the rate of inhibition is measured over time.

Dissociation (k_off): A pre-formed enzyme-inhibitor complex is diluted into a solution

containing a high concentration of the substrate, and the recovery of enzyme activity is

monitored over time.

Calculation of K_d: The equilibrium dissociation constant (K_d) is calculated as the ratio of

the dissociation rate constant to the association rate constant (K_d = k_off / k_on).

Conclusion
GSK5750 represents a significant development in the search for novel HIV-1 inhibitors

targeting the under-exploited RNase H activity of reverse transcriptase. Its high potency,

specificity, and favorable slow dissociation kinetics make it a valuable research tool and a

promising lead compound for the development of new antiretroviral therapies. The detailed

methodologies provided in this guide should enable researchers to further investigate the

properties of GSK5750 and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b13438811#gsk5750-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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